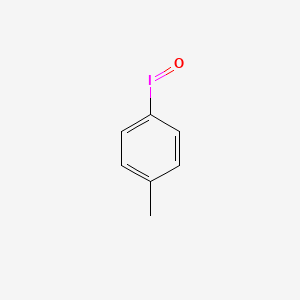
1-Iodosyl-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodosyl-4-methylbenzene, also known as 4-Iodotoluene, is an organic compound with the molecular formula CH3C6H4I. It is a derivative of toluene where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
1-Iodosyl-4-methylbenzene can be synthesized through several methods. One common synthetic route involves the iodination of toluene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the para position of the toluene ring . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
1-Iodosyl-4-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form iodosylbenzene derivatives, which are useful intermediates in organic synthesis.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or tetrahydrofuran. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Iodosyl-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of halogenated aromatic compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of certain medicinal compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-Iodosyl-4-methylbenzene exerts its effects depends on the specific reaction it is involved in. For example, in the Suzuki-Miyaura coupling reaction, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl iodide and the boronic acid. This process involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product .
Comparaison Avec Des Composés Similaires
1-Iodosyl-4-methylbenzene can be compared with other similar compounds, such as:
Iodobenzene: Similar to this compound but lacks the methyl group on the benzene ring.
4-Bromotoluene: Similar structure but with a bromine atom instead of an iodine atom.
4-Chlorotoluene: Similar structure but with a chlorine atom instead of an iodine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, which are influenced by the presence of the iodine atom .
Propriétés
Numéro CAS |
69180-59-2 |
|---|---|
Formule moléculaire |
C7H7IO |
Poids moléculaire |
234.03 g/mol |
Nom IUPAC |
1-iodosyl-4-methylbenzene |
InChI |
InChI=1S/C7H7IO/c1-6-2-4-7(8-9)5-3-6/h2-5H,1H3 |
Clé InChI |
IQCXAFKQPGXFMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)I=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




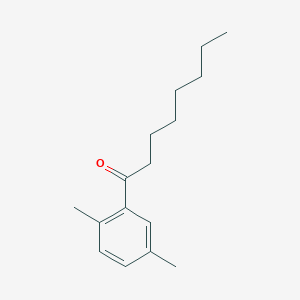

![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
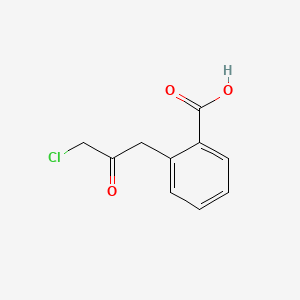
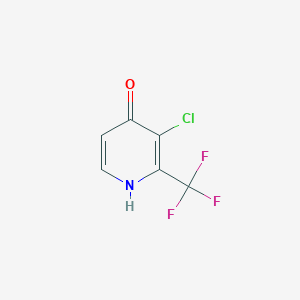
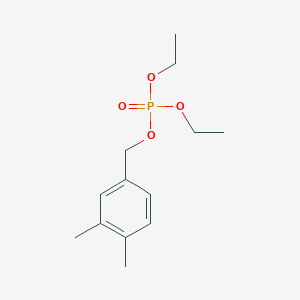
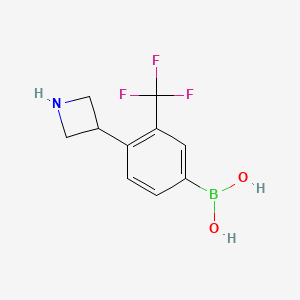
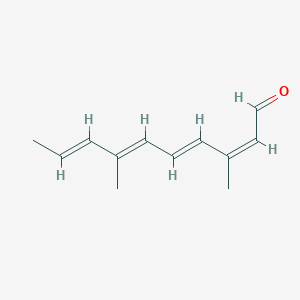
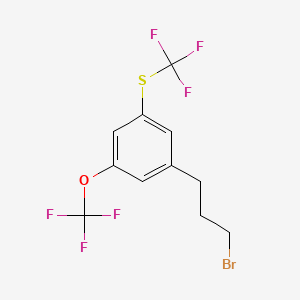
![(E)-3-(4-Trifluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14071873.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,.0,.012,1]octadecan-15-ol](/img/structure/B14071879.png)

